molecular formula C12H15NO5S2 B12090143 Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt CAS No. 188999-66-8

Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt

Cat. No.: B12090143
CAS No.: 188999-66-8
M. Wt: 317.4 g/mol
InChI Key: GJHVHHGIYZNELU-UHFFFAOYSA-N
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Description

Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt: is a chemical compound with the molecular formula C12H15NO5S2 and a molecular weight of 317.3812 g/mol . This compound is known for its unique structure, which includes a benzothiazolium core substituted with methoxy and sulfopropyl groups. It is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt typically involves the following steps:

    Formation of the Benzothiazolium Core: The benzothiazolium core is synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Addition of Sulfopropyl Group: The sulfopropyl group is added through a nucleophilic substitution reaction, where a suitable sulfopropylating agent reacts with the benzothiazolium core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzothiazolium core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, or halides, often in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzothiazolium, 5,6-dimethoxy-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

188999-66-8

Molecular Formula

C12H15NO5S2

Molecular Weight

317.4 g/mol

IUPAC Name

3-(5,6-dimethoxy-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C12H15NO5S2/c1-17-10-6-9-12(7-11(10)18-2)19-8-13(9)4-3-5-20(14,15)16/h6-8H,3-5H2,1-2H3

InChI Key

GJHVHHGIYZNELU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)[N+](=CS2)CCCS(=O)(=O)[O-])OC

Origin of Product

United States

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